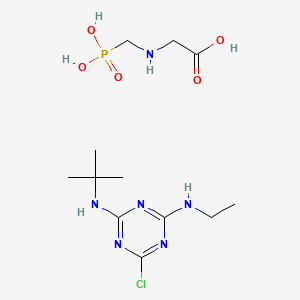
Ethyl triphenyl phosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl triphenyl phosphonium iodide is an organic compound with the chemical formula
C20H20IP
. It is a white to slightly yellowish crystalline powder known for its use in organic synthesis, particularly as a Wittig reagent and phase transfer catalyst . This compound is notable for its stability and reactivity, making it valuable in various chemical processes.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl triphenyl phosphonium iodide can be synthesized through the reaction of triphenylphosphine with ethyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene under reflux conditions. The general reaction is as follows:
(C6H5)3P+C2H5I→(C6H5)3P+C2H5I−
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl triphenyl phosphonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphine oxides or reduction under specific conditions.
Wittig Reactions: It is prominently used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, cyanides, and alkoxides.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Alkenes: Formed through Wittig reactions.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphonium Salts: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl triphenyl phosphonium iodide has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which ethyl triphenyl phosphonium iodide exerts its effects is primarily through its role as a phase transfer catalyst and Wittig reagent. In phase transfer catalysis, it facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. In Wittig reactions, it forms a phosphonium ylide intermediate that reacts with carbonyl compounds to produce alkenes.
Molecular Targets and Pathways:
Phase Transfer Catalysis: Enhances the solubility of reactants in different phases, allowing for more efficient reactions.
Wittig Reaction Pathway: Involves the formation of a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes.
Comparaison Avec Des Composés Similaires
Ethyl triphenyl phosphonium iodide can be compared with other phosphonium salts such as:
- Mthis compound
- Butyl triphenyl phosphonium iodide
- Phenyl triphenyl phosphonium iodide
Uniqueness: this compound is unique due to its specific reactivity and stability, making it particularly useful in Wittig reactions and as a phase transfer catalyst. Its ethyl group provides a balance between reactivity and steric hindrance, which is not as pronounced in methyl or butyl analogs.
Propriétés
Formule moléculaire |
C20H21IP+ |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
ethyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1; |
Clé InChI |
SLAFUPJSGFVWPP-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
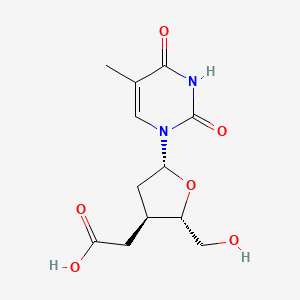

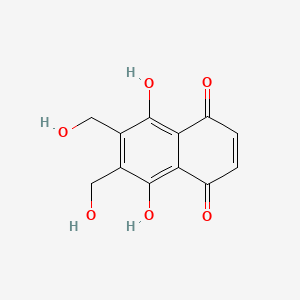
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)
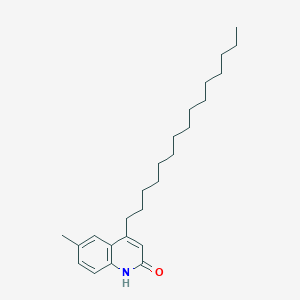

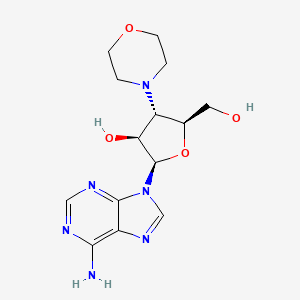
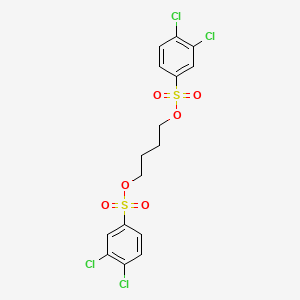
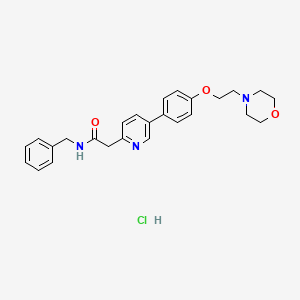
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
